4-((1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
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Description
4-((1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C17H19ClN2O3S and its molecular weight is 366.86. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
Research on similar compounds, such as those involving piperidinyl substituents and chlorothiophene moieties, often focuses on the synthesis of complex organic molecules with potential therapeutic applications. For instance, the synthesis and structural analysis of compounds related to piperidine derivatives have demonstrated their utility in creating pharmacologically active molecules, highlighting the importance of such structures in drug design and development (Edmundson, 1972).
Pharmacological Potential
Although the direct pharmacological applications of "4-((1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one" were not detailed, research on similar compounds has shown a wide range of biological activities. For example, compounds featuring piperidine and thiophene rings have been explored for their bioactivity, including antifungal and antimicrobial properties, suggesting that derivatives of this compound might also possess interesting biological activities (Xue Si-jia, 2011).
Materials Science Applications
Compounds with piperidine and chlorothiophene structures have been investigated for their potential applications in materials science, such as in the creation of novel polymers or as components in organic electronics. For instance, research on conducting polymers has utilized related molecular structures to develop materials with low oxidation potentials, which could be useful in electronic devices (Sotzing et al., 1996).
Properties
IUPAC Name |
4-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-11-9-13(10-16(21)19(11)2)23-12-5-7-20(8-6-12)17(22)14-3-4-15(18)24-14/h3-4,9-10,12H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSGHRQLFHOGOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.